6-Chlor-3-indolylphosphat p-Toluidinsalz

Übersicht

Beschreibung

"6-Chloro-3-indolyl phosphate p-toluidine salt" is a specialized chemical compound. However, direct research on this exact compound is limited. Related compounds involving indole and phosphate groups have been studied in various contexts, particularly in organic and inorganic chemistry.

Synthesis Analysis

Research on related compounds, such as indole derivatives and phosphate compounds, has shown diverse synthesis methods. For instance, Khan, Khan, and Inamuddin (2007) synthesized an organic-inorganic hybrid poly-o-toluidine Th(IV) phosphate, a process involving the mixing of ortho-tolidine with Th(IV) phosphate gel (Khan, Khan, & Inamuddin, 2007).

Molecular Structure Analysis

Research on indole-3-glycerol phosphate synthase from Sulfolobus solfataricus by Knöchel et al. (1996) and Hennig et al. (2002) provides insights into the molecular structure of related indole compounds. These studies detail the crystal structure and active site of the enzyme, which is relevant for understanding the structural aspects of indole derivatives (Knöchel et al., 1996); (Hennig et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving phosphate groups and indole derivatives can be complex. For example, Trigalo et al. (1975) discussed the synthesis of phosphorylated sugars and their chemical properties, which can shed light on the behavior of similar phosphate-containing compounds (Trigalo et al., 1975).

Physical Properties Analysis

The physical properties of similar compounds have been studied by Khan and Akhtar (2011), who synthesized a poly-o-toluidine Ce(IV) phosphate and examined its ion-exchange capabilities and physical properties (Khan & Akhtar, 2011).

Chemical Properties Analysis

The chemical properties of related compounds, such as poly(p-toluidine) and its derivatives, have been examined in studies like that by Zhangshuan Wu (2010), which focused on the synthesis and crystal structure of poly(p-toluidine), providing insights into the chemical behavior of similar compounds (Wu, 2010).

Wissenschaftliche Forschungsanwendungen

Visualisierung der alkalischen Phosphatase-Aktivität

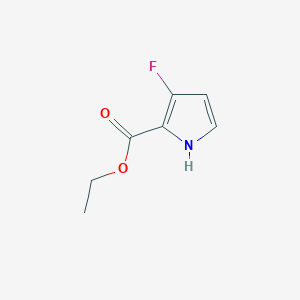

6-Chlor-3-indolylphosphat p-Toluidinsalz wird häufig als Substrat zur Visualisierung der alkalischen Phosphatase-Aktivität verwendet . In Kombination mit Nitroblau-Tetrazolium erzeugt es ein rotes, unlösliches Endprodukt, das visuell nachgewiesen werden kann .

Histochemische Studien

Diese Verbindung, auch bekannt als Magenta-phos p-Toluidinsalz, ist eine histochemische Substanz, die zur Visualisierung von Bereichen mit alkalischer Phosphatase-Aktivität verwendet wird . Die Hydrolyse der Phosphatgruppe am 6-Chlor-3-indolylphosphat durch alkalische Phosphatase erzeugt eine unlösliche Indigoverbindung .

Blotting-Techniken

Die Verbindung findet Anwendung in einer Vielzahl von Blotting-Techniken, darunter Northern-, Southern- und Western-Blotting . Es wird verwendet, um eine Stammlösung herzustellen, die in Kombination mit NBT und einem Reaktionsbuffer eine Substratlösung für die alkalische Phosphatase bildet .

In-situ-Hybridisierung

Die In-situ-Hybridisierung, eine Technik zur Detektion spezifischer DNA- oder RNA-Sequenzen in Gewebeschnitten, verwendet ebenfalls this compound .

Immunhistochemie

Die Immunhistochemie, eine Methode zur Visualisierung der Verteilung und Lokalisation von Biomarkern und differentiell exprimierten Proteinen in Gewebeschnitten, verwendet diese Verbindung .

Forschung und Entwicklung

Aufgrund seiner einzigartigen Eigenschaften wird this compound in Forschungs- und Entwicklungslaboratorien weit verbreitet. Es wird häufig bei der Entwicklung neuer Methoden und Techniken in der Molekularbiologie eingesetzt .

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-3-indolyl phosphate p-toluidine salt, also known as Salmon Phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

Salmon Phosphate interacts with its target, alkaline phosphatase, through a process known as hydrolysis . This interaction leads to the removal of the phosphate group from the Salmon Phosphate molecule .

Biochemical Pathways

The hydrolysis of Salmon Phosphate by alkaline phosphatase affects the phosphate metabolism pathway . The removal of the phosphate group results in the production of an indigo compound . This process can influence downstream effects such as signal transduction and cellular communication.

Pharmacokinetics

Like many other phosphate compounds, it is expected to have good solubility in organic solvents such as dmf (n,n-dimethylformamide) or dmso (dimethyl sulfoxide) , which could potentially impact its bioavailability.

Result of Action

The hydrolysis of Salmon Phosphate by alkaline phosphatase generates an insoluble indigo compound . This compound can be visualized, making Salmon Phosphate useful as a histochemical marker for areas of alkaline phosphatase activity .

Action Environment

The action, efficacy, and stability of Salmon Phosphate can be influenced by various environmental factors. For instance, the pH level can affect the activity of alkaline phosphatase and, consequently, the hydrolysis of Salmon Phosphate . Additionally, the compound’s stability may be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing protective gloves/protective clothing, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

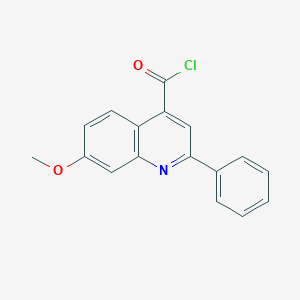

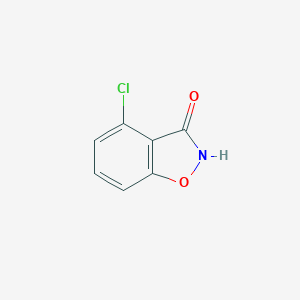

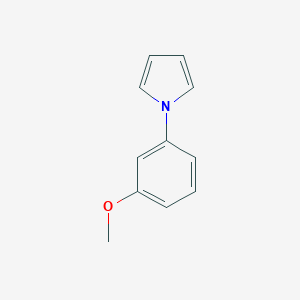

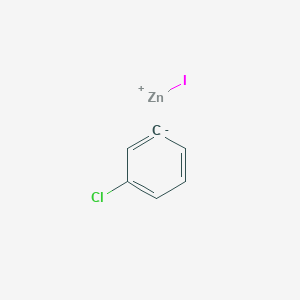

(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBOLLVEZYFKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165558 | |

| Record name | Salmon phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159954-33-3, 154201-84-0 | |

| Record name | 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmon phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-indolyl phosphate p-toluidine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.